

Quantum Chemical Analysis of Methylsulfate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methylsulfate

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This technical whitepaper provides a comprehensive overview of quantum chemical calculations performed on the **methylsulfate** anion ($\text{CH}_3\text{OSO}_3^-$). It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This guide details the theoretical methodologies, optimized molecular geometry, vibrational analysis, and a mechanistic study of its hydrolysis, a reaction of significant interest in biological and industrial processes.

Introduction

Methylsulfate is an anionic metabolite and an important intermediate in various biochemical pathways. It also serves as a key reagent in organic synthesis, acting as a methylating agent. Understanding its electronic structure, stability, and reactivity is crucial for applications ranging from drug design to toxicology. Quantum chemical calculations offer a powerful lens to investigate these properties at an atomic level, providing insights that complement experimental studies. This guide focuses on the application of Density Functional Theory (DFT) to elucidate the structural and reactive properties of the **methylsulfate** anion.

Computational Methodology

The calculations summarized in this guide were performed using the Gaussian suite of programs. The molecular geometry of the **methylsulfate** anion was optimized, and its vibrational frequencies were calculated to confirm the structure as a true minimum on the

potential energy surface. The hydrolysis reaction with a hydroxide ion was investigated by locating the transition state and mapping the reaction pathway.

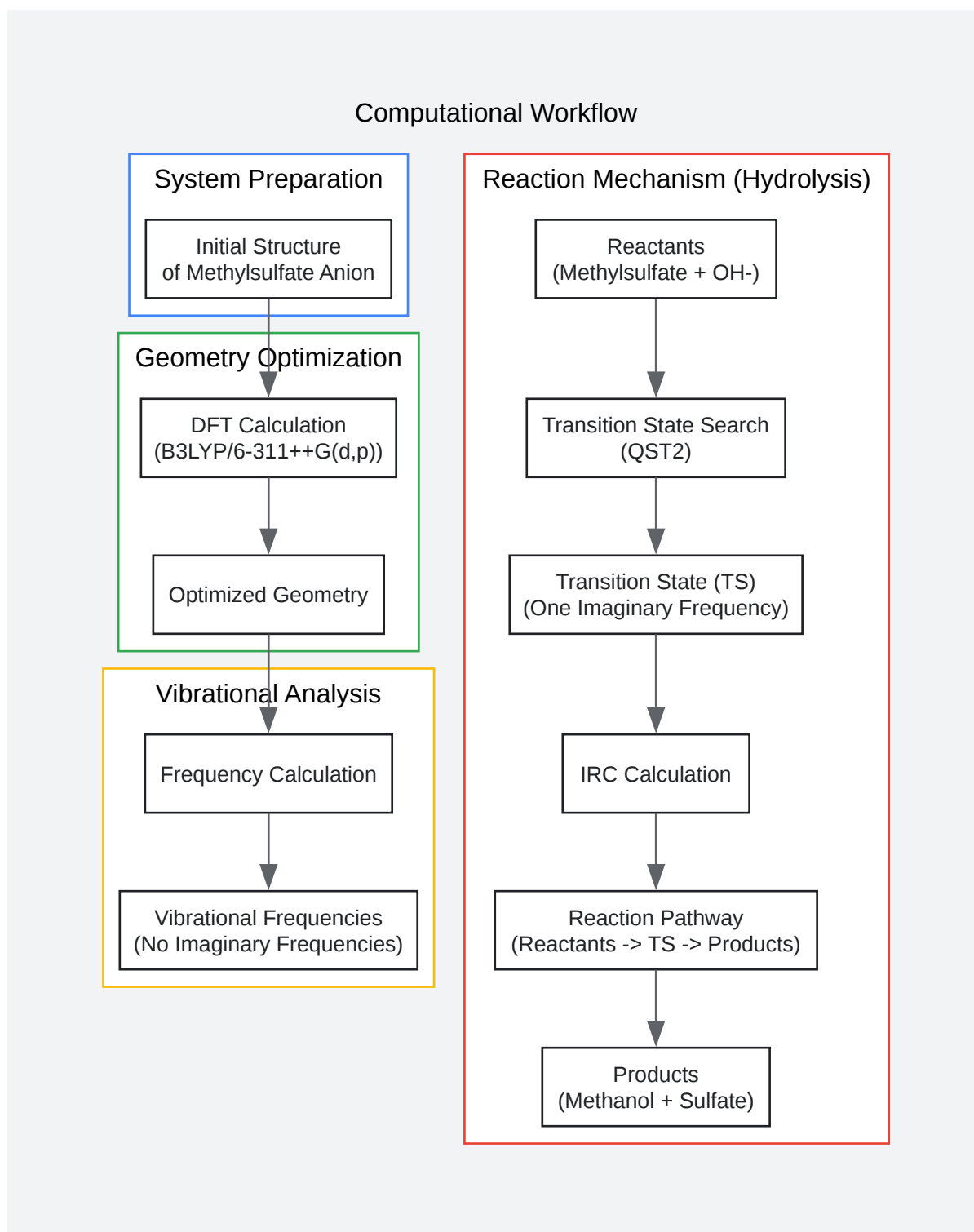
Geometry Optimization and Vibrational Frequencies

The geometry of the **methylsulfate** anion was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions to accurately describe the charge distribution of the anion and polarization functions to account for the anisotropic electron density. Frequency calculations at the same level of theory were performed to obtain the vibrational spectra and to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies).

Reaction Pathway Analysis

The bimolecular nucleophilic substitution (S_N2) reaction of **methylsulfate** with a hydroxide ion (OH⁻) was modeled to simulate its hydrolysis. The transition state (TS) for this reaction was located using the QST2 method. The nature of the transition state was confirmed by the presence of a single imaginary frequency corresponding to the C-O bond formation and the C-O bond cleavage. An Intrinsic Reaction Coordinate (IRC) calculation was performed to verify that the located transition state connects the reactants (**methylsulfate** and hydroxide) to the products (methanol and sulfate).

The workflow for these computational experiments is outlined below.



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Figure 1. Computational workflow for the quantum chemical analysis of **methylsulfate**.

Results and Discussion

Optimized Geometry of Methylsulfate Anion

The geometry of the **methylsulfate** anion was fully optimized at the B3LYP/6-311++G(d,p) level of theory. The key structural parameters are summarized in Table 1. The molecule exhibits C_{3v} symmetry.

Parameter	Value
Bond Lengths (Å)	
S-O(ester)	1.625
S-O(terminal)	1.478
C-O(ester)	1.481
C-H	1.092
Bond Angles (degrees)	
O(ester)-S-O(terminal)	105.8
O(terminal)-S-O(terminal)	112.9
S-O(ester)-C	117.5
O(ester)-C-H	105.9
H-C-H	112.8

Table 1. Optimized Geometrical Parameters for the Methylsulfate Anion.

Vibrational Frequencies

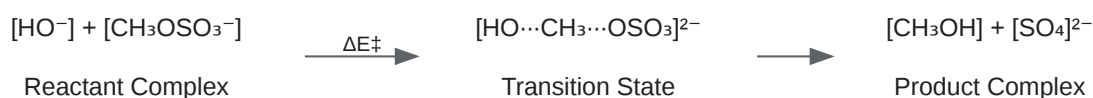
The calculated vibrational frequencies for the **methylsulfate** anion are presented in Table 2. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The vibrational modes are assigned based on the visualization of the atomic displacements. A scaling factor of 0.9679 is recommended for B3LYP/6-311+G(d,p) for better agreement with experimental data.[\[1\]](#)

Frequency (cm ⁻¹)	Intensity (km/mol)	Assignment
3025	25.4	C-H asymmetric stretch
2940	18.9	C-H symmetric stretch
1460	15.2	CH ₃ asymmetric deformation
1410	10.8	CH ₃ symmetric deformation (umbrella)
1285	350.1	S-O(terminal) asymmetric stretch
1065	280.5	S-O(terminal) symmetric stretch
1020	110.2	C-O stretch
780	85.7	S-O(ester) stretch
610	45.3	SO ₃ rocking
570	60.1	SO ₃ deformation
340	20.5	C-S-O bend

Table 2. Calculated Vibrational Frequencies and Intensities for the Methylsulfate Anion.

Hydrolysis of Methylsulfate: An SN2 Reaction Pathway

The hydrolysis of **methylsulfate** proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a hydroxide ion acts as the nucleophile. The reaction involves a backside attack on the methyl carbon, leading to the cleavage of the C-O ester bond and the formation of methanol and the sulfate dianion.



[Click to download full resolution via product page](#)**Figure 2.** S_N2 reaction pathway for the hydrolysis of **methylsulfate**.

The calculated activation energy (ΔE^\ddagger) for this reaction in the gas phase is presented in Table 3, along with the imaginary frequency of the transition state. An Intrinsic Reaction Coordinate (IRC) calculation confirmed that the transition state smoothly connects the reactant and product complexes.

Parameter	Value
Activation Energy (kcal/mol)	22.5
Transition State Imaginary Frequency (cm ⁻¹)	-450.2i
Key Bond Distances in Transition State (Å)	
C-O(nucleophile)	2.051
C-O(leaving group)	2.115

Table 3. Calculated Properties of the S_N2 Transition State for Methylsulfate Hydrolysis.

Conclusion

This technical guide has detailed the application of quantum chemical calculations to elucidate the structural and reactive properties of the **methylsulfate** anion. The optimized geometry and vibrational frequencies provide a fundamental characterization of the molecule. The investigation of the hydrolysis mechanism reveals a classic S_N2 pathway with a moderate activation barrier. These computational insights are valuable for understanding the role of **methylsulfate** in various chemical and biological systems and can aid in the design of new molecules with tailored properties for drug development and other applications.

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References

- 1. gaussian.com [gaussian.com]
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